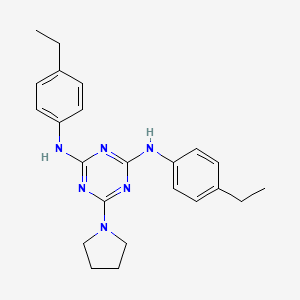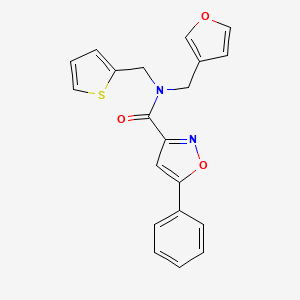![molecular formula C24H28N4O2S B2840871 N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-94-9](/img/no-structure.png)
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Novel Chemical Structures : The compound has been utilized in the synthesis of new classes of chemicals, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which consist of different amino acids bonded through a urea moiety (Sañudo et al., 2006).
- Crystal Structure Determination : It has been used in the preparation of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which showed significant antiproliferative activity against cancer cell lines. The crystal structure of this compound was determined to gain insights into its biological activity (Lu et al., 2021).
Biochemical Research and Pharmaceutical Development
- Development of Antiproliferative Agents : Research has focused on the synthesis of compounds using this chemical as a precursor for antiproliferative activities. Studies have investigated its role in inhibiting cancer cell growth and proliferation (Mohareb et al., 2022).
- Antimicrobial Activity Studies : Various derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies are essential for discovering new antibiotics and understanding the structure-activity relationships in antimicrobial compounds (Helal et al., 2013).
Miscellaneous Applications
- Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of heterocyclic compounds like quinazoline derivatives. These compounds have potential applications in various fields, including medicinal chemistry and material sciences (Bektaş et al., 2007).
- Cyclization Reactions in Organic Chemistry : It has been involved in cyclization reactions, leading to the formation of new chemical entities. These reactions are fundamental in organic synthesis and contribute to the development of new pharmaceuticals and materials (Hanusek et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 4-(chloromethyl)cyclohexanecarboxylic acid with 2-thioxo-1,2-dihydroquinazoline-4-amine, followed by the addition of 4-methoxybenzylamine to form the final product.", "Starting Materials": [ "4-(chloromethyl)cyclohexanecarboxylic acid", "2-thioxo-1,2-dihydroquinazoline-4-amine", "4-methoxybenzylamine", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "ethyl acetate", "dichloromethane (DCM)", "methanol", "acetic acid", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium sulfate (Na2SO4)", "magnesium sulfate (MgSO4)", "activated charcoal" ], "Reaction": [ "Step 1: Synthesis of 4-(chloromethyl)cyclohexanecarboxylic acid chloride", "4-(chloromethyl)cyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl2) in DCM to form 4-(chloromethyl)cyclohexanecarboxylic acid chloride.", "Step 2: Synthesis of 2-thioxo-1,2-dihydroquinazoline-4-amine", "2-thioxo-1,2-dihydroquinazoline-4-amine is synthesized by reacting 2-aminobenzoic acid with carbon disulfide (CS2) and sodium hydroxide (NaOH) in DMF, followed by acidification with HCl.", "Step 3: Synthesis of N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide", "4-(chloromethyl)cyclohexanecarboxylic acid chloride is reacted with 2-thioxo-1,2-dihydroquinazoline-4-amine in DMF with TEA as a base to form N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide.", "Step 4: Synthesis of N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(4-methoxybenzyl)cyclohexanecarboxamide", "N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide is reacted with 4-methoxybenzylamine in DMF with DIPEA as a base to form N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(4-methoxybenzyl)cyclohexanecarboxamide.", "Step 5: Purification of N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide", "The crude product is purified by column chromatography using ethyl acetate and methanol as eluents. The final product is obtained as a white solid.", "Step 6: Final purification of N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide", "The final product is further purified by recrystallization from acetic acid and water, followed by washing with sodium bicarbonate and water, and drying with sodium sulfate and magnesium sulfate. The product is then treated with activated charcoal to remove any impurities." ] } | |
CAS番号 |
689265-94-9 |
製品名 |
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide |
分子式 |
C24H28N4O2S |
分子量 |
436.57 |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
InChIキー |
PGALQVPLXMPGRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



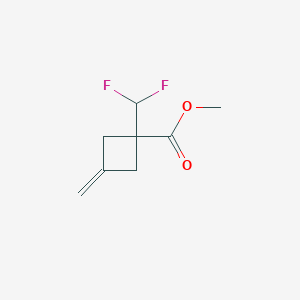
![3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2840790.png)
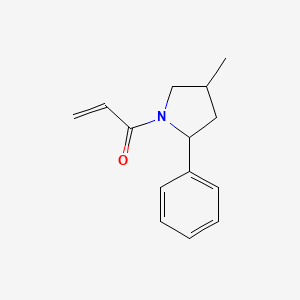
![Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate](/img/structure/B2840796.png)
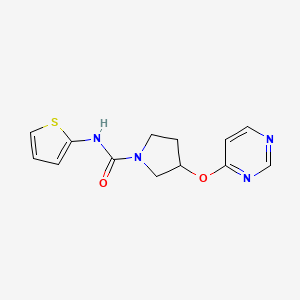
![2,4,5-trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840799.png)
![7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840800.png)
![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)
![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)
![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)
